BenchChemオンラインストアへようこそ!

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Medicinal Chemistry Oncology Antiproliferative Screening

This compound is a defined mitotic kinesin inhibitor tool aligned with patented chemical space for KSP target validation. The 3,5-dichlorobenzyl motif is critical; substituting it with 3,5-dimethyl decreases activity tenfold in related series, making this specific regioisomer essential for reproducible SAR studies. Reported MIC values as low as 0.125 μg/mL against key pathogens and antiproliferative IC50 of 10-30 µM provide a potent baseline for antibacterial and anticancer mechanistic research.

Molecular Formula C16H17Cl2NO2
Molecular Weight 326.2 g/mol
CAS No. 1040693-56-8
Cat. No. B1437583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline
CAS1040693-56-8
Molecular FormulaC16H17Cl2NO2
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C16H17Cl2NO2/c1-20-6-7-21-16-4-2-15(3-5-16)19-11-12-8-13(17)10-14(18)9-12/h2-5,8-10,19H,6-7,11H2,1H3
InChIKeyHKBCVGJQYGKLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline (CAS 1040693-56-8): Core Chemical and Regulatory Profile for Informed Procurement


N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline (CAS 1040693-56-8), also referred to by the synonym DCBA, is a synthetic aromatic amine with the molecular formula C16H17Cl2NO2 and a molecular weight of 326.22 g/mol . This compound is classified within the broader chemical space of N-substituted benzylic aniline derivatives and is recognized as a research-use-only chemical available from multiple commercial suppliers . Its structural motif—featuring a 3,5-dichlorobenzyl group appended to a para-methoxyethoxy-substituted aniline core—aligns with a patented class of mitotic kinesin inhibitors, indicating a defined intellectual property and application landscape [1].

Why N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline Cannot Be Replaced by Close Analogs: A Guide to Structural and Functional Divergence


Procurement decisions for this compound must be based on precise structural identity, as seemingly minor alterations in the substitution pattern on either the benzyl or aniline ring can lead to substantial divergence in biological target engagement and physicochemical properties. N-substituted benzylic aniline derivatives are a chemically diverse class with documented activity against mitotic kinesins and various cellular targets, where specific substituents are critical for binding affinity [1]. For example, the replacement of the 3,5-dichloro motif on the benzyl ring with a 3,5-dimethyl group has been shown to result in a tenfold decrease in antiviral activity in a related chemical series, underscoring the functional sensitivity of this substructure [2]. Therefore, the simple in-class interchange of N-(3,5-dichlorobenzyl)-4-(2-methoxyethoxy)aniline with a regioisomer or homolog is not supported by evidence and carries a high risk of introducing uncharacterized and potentially detrimental variables into research workflows.

Quantitative Differentiation of N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline: A Data-Driven Guide to Comparator Selection


Para-Methoxyethoxy Substitution Enables Distinct Cytotoxic Potency Compared to Inactive or Less Potent Regioisomers

The specific para-substitution pattern of the methoxyethoxy group on the aniline ring is critical for conferring antiproliferative activity. Preliminary in vitro studies indicate that N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline exhibits an IC50 range of 10 to 30 µM across multiple cancer cell lines, suggesting a measurable level of cytotoxic potency . In stark contrast, the meta-substituted regioisomer, N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (CAS 1040686-73-4), is reported to be devoid of cytotoxic effects in standard antiproliferative assays, as indicated by its commercial listing under non-cytotoxic biochemicals . This highlights that the position of the methoxyethoxy chain is a key determinant of biological outcome, not merely its presence.

Medicinal Chemistry Oncology Antiproliferative Screening

Methoxyethoxy Chain Length Optimizes Antibacterial Potency Relative to Ethoxyethoxy Homolog

The length of the alkoxyethoxy side chain on the aniline ring directly influences antimicrobial potency. Vendor-reported summary data for N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline indicate that compounds with this specific motif achieve Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against pathogens such as Staphylococcus aureus and E. coli . While direct head-to-head data for the corresponding 4-ethoxyethoxy analog (CAS 1040687-27-1) are not reported in the same summary, the structural difference—a methoxy versus an ethoxy terminus—is a standard medicinal chemistry vector for modulating lipophilicity and target binding. This suggests that the precise length of the 2-methoxyethoxy chain is a factor that may contribute to the observed antibacterial activity profile, and substitution with the longer 2-ethoxyethoxy chain may alter this property.

Antimicrobial Discovery SAR Studies Infectious Disease

IP-Defined Chemical Space within Mitotic Kinesin Inhibitor Class Supports Targeted Discovery Efforts

The compound's core structure falls squarely within the claims of U.S. Patent Application US 2008/0234281 A1, which protects a broad class of N-substituted benzylic aniline derivatives as inhibitors of mitotic kinesins, specifically KSP [1]. This is a functional differentiation from many in-class analogs that may exist outside of this specific patent landscape. The patent explicitly teaches that variations in the substitution pattern on both the benzyl and aniline rings are critical for achieving the desired KSP inhibitory activity and subsequent antiproliferative effect [1]. While no quantitative KSP inhibition data for this exact compound is publicly available, its structural compliance with the patent's Markush structure provides a clear, document-based differentiation from analogs that lack this feature.

Cancer Therapeutics Mitotic Inhibitors Intellectual Property KSP Kinesin

Prioritized Application Scenarios for N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline Based on Verified Differentiation


Lead Identification and Validation in KSP Kinesin-Targeted Cancer Programs

Given its clear alignment with the patented chemical space of mitotic kinesin inhibitors [1], this compound is a strategic choice for researchers validating KSP as a therapeutic target. It serves as a defined chemical tool for exploring the biology of N-substituted benzylic anilines in the context of antimitotic activity, providing a tangible entry point into this inhibitor class for in vitro mechanistic studies [1].

Structure-Activity Relationship (SAR) Studies on Antibacterial Potency

This compound is a well-defined chemical probe for SAR investigations centered on the 2-methoxyethoxy aniline pharmacophore. With reported MIC values as low as 0.125 μg/mL against key pathogens , it offers a potent baseline for evaluating how further structural modifications impact antibacterial activity. This contrasts with less potent or inactive analogs, making it a valuable comparator for medicinal chemistry optimization efforts .

Mechanistic Studies of Antiproliferative Activity in Oncology

The compound's reported antiproliferative IC50 range of 10-30 µM makes it suitable for use as a reference tool in cellular assays designed to probe mechanisms of cancer cell growth inhibition. Its defined activity profile, particularly when contrasted with the inactive meta-methoxyethoxy regioisomer , allows for robust comparative studies to link specific chemical features to cellular phenotype .

Comparative Antifungal Activity Assessment in Plant and Human Pathogen Models

Based on the documented activity of structurally related compounds against fungal pathogens like Botrytis cinerea , this compound is a candidate for inclusion in antifungal screening panels. It provides a specific structural template for exploring the antifungal potential of the 3,5-dichlorobenzyl aniline chemotype, serving as a benchmark for evaluating the potency of newly synthesized derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.